molecular formula C11H11ClO2 B3194123 7-Chloro-2,2-dimethylchroman-4-one CAS No. 80055-86-3

7-Chloro-2,2-dimethylchroman-4-one

Cat. No.: B3194123
CAS No.: 80055-86-3
M. Wt: 210.65 g/mol
InChI Key: AHLCOHDVGKMAIZ-UHFFFAOYSA-N
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Description

7-Chloro-2,2-dimethylchroman-4-one is a halogenated derivative of the chroman-4-one scaffold, a privileged structure in medicinal chemistry due to its prevalence in bioactive compounds and natural products . The molecule features a 2,2-dimethylchroman-4-one core substituted with a chlorine atom at the 7-position. This substitution imparts distinct electronic and steric effects, influencing its physicochemical properties, spectroscopic behavior, and biological activity. Chlorine, as a bioisostere, enhances metabolic stability and pharmacokinetic properties compared to non-halogenated analogs, making this compound valuable in drug discovery .

Properties

CAS No.

80055-86-3

Molecular Formula

C11H11ClO2

Molecular Weight

210.65 g/mol

IUPAC Name

7-chloro-2,2-dimethyl-3H-chromen-4-one

InChI

InChI=1S/C11H11ClO2/c1-11(2)6-9(13)8-4-3-7(12)5-10(8)14-11/h3-5H,6H2,1-2H3

InChI Key

AHLCOHDVGKMAIZ-UHFFFAOYSA-N

SMILES

CC1(CC(=O)C2=C(O1)C=C(C=C2)Cl)C

Canonical SMILES

CC1(CC(=O)C2=C(O1)C=C(C=C2)Cl)C

Origin of Product

United States

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents on the chroman-4-one scaffold significantly alter its properties:

  • 7-Hydroxy-2,2-dimethylchroman-4-one (C₁₁H₁₂O₃) : Replacing chlorine with a hydroxyl group increases polarity and hydrogen-bonding capacity, affecting solubility and reactivity. The hydroxyl group is electron-donating, contrasting with chlorine’s electron-withdrawing effect, which modulates aromatic ring electron density and NMR chemical shifts .
  • 6-Chloro-2,2-dimethylchroman-7-ol (C₁₁H₁₃ClO₂) : Chlorine at the 6-position versus 7-position alters steric interactions and electronic distribution. For example, 6-chloro derivatives exhibit distinct NMR shifts due to para-substituent effects, as described by the Hammett equation .
  • 6-Fluoro-2,2-dimethylchroman-4-one (C₁₁H₁₁FO₂) : Fluorine, being smaller and less electronegative than chlorine, induces different electronic effects. This compound shows a 0.97 structural similarity to 7-chloro derivatives, highlighting subtle differences in van der Waals interactions and dipole moments .

Comparative Data Table

Compound Name Substituent(s) Molecular Formula Molecular Weight Melting Point (°C) Key Properties/Activities
7-Chloro-2,2-dimethylchroman-4-one Cl at C7 C₁₁H₁₁ClO₂ 210.67 Not reported Enhanced metabolic stability
7-Hydroxy-2,2-dimethylchroman-4-one OH at C7 C₁₁H₁₂O₃ 192.21 Not reported Antiplatelet activity
6-Chloro-4',7-dihydroxy-4-phenyl-chroman-2-one Cl at C6, OH at C4',7 C₁₅H₁₁ClO₄ 290.70 197–197.5 Antimicrobial activity
6-Fluoro-2,2-dimethylchroman-4-one F at C6 C₁₁H₁₁FO₂ 194.20 Not reported Structural similarity: 0.97

Spectroscopic Comparisons

NMR Spectroscopy

  • This compound : Chlorine’s electron-withdrawing effect deshields aromatic protons and carbons, causing downfield shifts in ¹H and ¹³C NMR. For example, para-substituted carbons show strong correlations with the Hammett equation, while meta positions deviate due to ring strain .
  • 7-Hydroxy-2,2-dimethylchroman-4-one: The hydroxyl group induces upfield shifts in aromatic protons due to electron donation.

Comparative NMR Data (Selected Examples)

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Key Observations
This compound Aromatic H: ~6.8–7.5 C7 (Cl-substituted): ~125 Deshielding due to Cl
7-Hydroxy-2,2-dimethylchroman-4-one Aromatic H: ~6.5–7.0 C7 (OH-substituted): ~115 Hydrogen bonding shifts
6-Chloro-4',7-dihydroxy-4-phenyl-chroman-2-one Aromatic H: ~6.9–7.3 C6 (Cl): ~130 Para-substituent effects

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